(Phenylsulfonyl)acetic acid
Overview
Description
(Phenylsulfonyl)acetic acid is an organic compound of interest in various chemical syntheses and applications. Its relevance spans from being a precursor in the synthesis of pharmaceuticals to its role in material science. The compound's unique structure, featuring a phenylsulfonyl group attached to an acetic acid moiety, endows it with distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of (Phenylsulfonyl)acetic acid often involves electrophilic aromatic substitution reactions, leveraging the high protonating power and low nucleophilicity of certain reagents, such as trifluoromethanesulfonic acid (TfOH). TfOH, in particular, facilitates the formation of carbon–carbon and carbon–heteroatom bonds essential for constructing the (Phenylsulfonyl)acetic acid framework (Kazakova & Vasilyev, 2017).
Molecular Structure Analysis
The molecular structure of (Phenylsulfonyl)acetic acid is characterized by its sulfonyl and carboxylic acid functional groups. Structural studies using X-ray and spectroscopic methods (IR, NMR, MS) provide insights into its proton donor properties, charge distribution, and overall stability. These studies highlight the acid's significant acidity and its implications for reactivity and applications in organic synthesis (Binkowska, 2015).
Chemical Reactions and Properties
Chemically, (Phenylsulfonyl)acetic acid participates in a variety of reactions, including but not limited to, deprotonation, esterification, and nucleophilic substitution. Its two sulfonyl groups significantly influence its chemical reactivity, making it a relatively strong acid in organic chemistry. The deprotonation products and their reactivity have been extensively studied, providing valuable information about the compound's role in synthetic pathways (Binkowska, 2015).
Physical Properties Analysis
The physical properties of (Phenylsulfonyl)acetic acid, such as solubility, melting point, and boiling point, are crucial for its handling and application in various industrial and research settings. Its solubility in common organic solvents and water directly affects its utility in synthesis and purification processes. The compound's stability under various conditions is also of interest for storage and application purposes.
Chemical Properties Analysis
(Phenylsulfonyl)acetic acid's chemical properties, particularly its acidity, reactivity towards nucleophiles, and participation in condensation reactions, are central to its utility in organic synthesis. The compound's ability to act as an electrophile in aromatic substitution reactions and as an acid in esterification and amidation reactions makes it a versatile reagent in the synthesis of complex organic molecules.
- Electrophilic aromatic substitution reactions and synthesis applications: (Kazakova & Vasilyev, 2017).
- Structural and acidity analysis through spectroscopic methods: (Binkowska, 2015).
Scientific Research Applications
Pervaporation Dehydration of Acetic Acid
(Phenylsulfonyl)acetic acid derivatives, such as polyphenylsulfone, have been applied in the field of clean technology, particularly in the dehydration of acetic acid using pervaporative separations. This process, inspired by natural plant dewatering systems, involves the use of synthetic membranes modified with nanoparticles for efficient removal of water from acetic acid solutions. The performance of these membranes is significantly enhanced by the incorporation of silica nanoparticles, which affect the dewatering process similar to natural systems in plants (Julkok et al., 2016).
Nucleoside Chemistry
(Phenylsulfonyl)acetic acid and its derivatives, such as phenylsulfonylethylidene (PSE) acetal, are used as protecting groups in nucleoside chemistry. The PSE acetal has shown compatibility with Lewis acids used in standard glycosylation reactions, offering a pathway for selective chemical modifications in nucleoside synthesis (Uttaro et al., 2007).
Synthesis of Actinidiolide Derivatives
In the synthesis of natural products like actinidiolide derivatives, α-phenylsulfonyl-γ-lactones, derived from phenylsulfonyl acetic acid, are used as intermediates. These lactones are synthesized through acid-catalyzed cyclization and are then converted into various derivatives, showcasing the versatility of phenylsulfonyl acetic acid in organic synthesis (Uneyama et al., 1978).
Synthesis of Novel Pyrazolo[3,4-b]Pyridines
(Phenylsulfonyl)acetic acid derivatives are utilized in the synthesis of novel 5-phenylsulfonyl substituted 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines, which are significant in medicinal chemistry. An efficient method involving the use of 5-aminopyrazoles, aldehydes, and β-ketosulfones in acetic acid has been developed for this synthesis (Fan et al., 2016).
Physicochemical Properties of Phenylsulfonyl Acetates
Research on the determination of physicochemical properties like partition coefficients and solubility parameters for phenylsulfonyl acetates has been conducted. These properties are crucial for understanding the behavior of these compounds in various environments and applications (He et al., 1995).
Hydrolysis Studies
The hydrolysis of phenylsulfonyl acetates has been studied, providing insights into the kinetics and mechanisms involved. This research is essential for understanding the stability and reactivity of these compounds in various chemical processes (Shuo-kui et al., 1992).
Fluoroalkylation of Alkynes
(Phenylsulfonyl)acetic acid derivatives are used in palladium-catalyzed fluoroalkylation of alkynes. This process involves the use of monofluorinated sulfones, leading to the formation of various allylated monofluoromethyl compounds with high regio- and stereoselectivity (Ni et al., 2009).
Sorption and Diffusivity in Polymeric Membranes
The study of sorption and diffusivity of acetic acid and water in polyphenylsulphone (PPSU) based membranes, which involve phenylsulfonyl acetic acid derivatives, has been conducted. This research is significant for understanding the separation process of acetic acid and water in industrial applications (Julkok et al., 2012).
Synthesis of Sulfonamide Derivatives
(Phenylsulfonyl)acetic acid derivatives are used in the synthesis of various sulfonamide derivatives, which are important in pharmaceutical chemistry. The process involves sulfonation using chlorosulfonic acid in acetonitrile, demonstrating a clean and simple protocol for direct synthesis of these compounds (Janosik et al., 2006).
Synthesis of β-Amino Acids
The reaction of phenylsulfonyl formamides with ketene diethyl acetal under basic conditions is a method for producing N-formyl β-amino acid esters. This synthesis is an important step in the production of β-amino acids, which have applications in various areas of chemistry and biology (Rossen et al., 2005).
High-Voltage Electrolyte Additive in Lithium-Ion Batteries
(Phenylsulfonyl)acetonitrile, a derivative of (phenylsulfonyl)acetic acid, has been explored as a high-voltage additive in lithium-ion batteries. It forms a solid electrolyte interface on the cathode, improving battery performance and life (Deng et al., 2019).
Catalysis in Esterification
Sulfonic acid-functionalized mesoporous benzene–silica, which includes (phenylsulfonyl)acetic acid derivatives, is used as a catalyst in the esterification of acetic acid with ethanol. This demonstrates the application of these compounds in catalytic processes, particularly in green chemistry (Yang et al., 2005).
Oxidative Decarboxylation Studies
The catalytic activity of pyridine-2,6-dicarboxylic acid in the oxidative decarboxylation of phenylsulfinyl acetic acid has been studied. This research contributes to the understanding of redox reactions involving (phenylsulfonyl)acetic acid derivatives (Subramaniam & Selvi, 2015).
Safety And Hazards
(Phenylsulfonyl)acetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
2-(benzenesulfonyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEFAALYDTWTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275641 | |
Record name | (phenylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylsulfonyl)acetic acid | |
CAS RN |
3959-23-7 | |
Record name | 3959-23-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (phenylsulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3959-23-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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